molecular formula C9H12BrNO3S2 B3211030 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol CAS No. 1082805-12-6

1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol

Cat. No.: B3211030
CAS No.: 1082805-12-6
M. Wt: 326.2 g/mol
InChI Key: XMYQGHZTNMFQOP-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the 4-position and a sulfonyl group attached to a 5-bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form 5-bromothiophen-2-ylsulfonyl chloride.

    Piperidine Derivatization: The sulfonyl chloride is reacted with piperidin-4-ol under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling

Major Products

    Oxidation: 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-one

    Reduction: 1-((5-Thiophen-2-yl)sulfonyl)piperidin-4-ol

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may act as an electrophilic center, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid
  • 1-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Uniqueness

1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol is unique due to the presence of both a sulfonyl group and a hydroxyl group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S2/c10-8-1-2-9(15-8)16(13,14)11-5-3-7(12)4-6-11/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQGHZTNMFQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-ol

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